2,3,4,7,9-Pentamethoxyphenanthrene
Description
2,3,4,7,9-Pentamethoxyphenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a phenanthrene backbone substituted with five methoxy (-OCH₃) groups at positions 2, 3, 4, 7, and 9.
Properties
CAS No. |
113476-63-4 |
|---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,3,4,7,9-pentamethoxyphenanthrene |
InChI |
InChI=1S/C19H20O5/c1-20-12-6-7-13-14(10-12)15(21-2)8-11-9-16(22-3)18(23-4)19(24-5)17(11)13/h6-10H,1-5H3 |
InChI Key |
DKNGVACRFHEWBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C3C=C(C(=C(C3=C2C=C1)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,7,9-Pentamethoxyphenanthrene typically involves the methoxylation of phenanthrene derivatives. One common method is the electrophilic aromatic substitution reaction, where phenanthrene is treated with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions often require elevated temperatures to ensure complete substitution.
Industrial Production Methods: Industrial production of 2,3,4,7,9-Pentamethoxyphenanthrene may involve multi-step synthesis starting from readily available phenanthrene. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: 2,3,4,7,9-Pentamethoxyphenanthrene can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Reagents like bromine or sulfuric acid are used for halogenation and sulfonation reactions, respectively.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro-2,3,4,7,9-Pentamethoxyphenanthrene.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
Scientific Research Applications
2,3,4,7,9-Pentamethoxyphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects against cancer cells.
Medicine: Investigated for its potential therapeutic properties, particularly in oncology.
Industry: Utilized in the development of dyes, plastics, and other materials due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,3,4,7,9-Pentamethoxyphenanthrene involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings and Hypotheses
Experimental Data on Tetramethoxy Analog
- Antioxidant Activity: Demonstrated radical scavenging capacity in vitro, comparable to lignans like Schisanhenol.
- Cytotoxicity : Moderate activity against human cancer cell lines (e.g., HepG2), likely mediated by intercalation into DNA or inhibition of topoisomerases.
Hypotheses for Pentamethoxy Derivative
- Enhanced Reactivity : The additional methoxy group may improve binding to enzymes like cytochrome P450, altering metabolic pathways.
- Therapeutic Potential: Computational models suggest stronger interactions with kinase targets (e.g., EGFR) due to increased electron density.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
